Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is a synthetic peptide compound that is often used in biochemical research. The compound consists of three amino acids: alanine, proline, and phenylalanine, each protected by a carbobenzoxy (Cbz) group. The presence of the chloromethyl group (CH2Cl) at the end of the peptide chain makes it a versatile intermediate in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl typically involves the stepwise coupling of the protected amino acids. The process begins with the protection of the amino groups using the Cbz group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to remove the Cbz protecting groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing Cbz groups.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex peptides and peptidomimetics.
Biology: The compound is employed in studies of protein-protein interactions and enzyme substrate specificity.
Medicine: It holds potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of peptide-based materials and as a building block in combinatorial chemistry
Wirkmechanismus
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting groups prevent unwanted side reactions, ensuring that the peptide interacts specifically with its target. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-Ala-Pro-OH: A similar compound used in peptide synthesis with a hydroxyl group instead of a chloromethyl group.
Z-Phe-Ala: Another peptide with a similar structure but different functional groups.
Uniqueness
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is unique due to the presence of the chloromethyl group, which allows for further functionalization and modification. This makes it a valuable intermediate in the synthesis of complex peptides and peptidomimetics .
Eigenschaften
Molekularformel |
C26H30ClN3O5 |
---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
benzyl N-[1-[2-[(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32) |
InChI-Schlüssel |
CSTMIHZYNKMFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.